3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structural features, which include an amino group, a cyclopropyl group, and an isopropyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-amino-1-isopropyl-1H-pyrazole-4-carboxamide with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethyl sulfoxide or chloroform . The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like flash chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have significant applications in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and drug development .
Medicine: The compound has shown promise in the development of new therapeutic agents. Its derivatives are being investigated for their anticancer and anti-inflammatory properties. The presence of the pyrazole ring is particularly beneficial in enhancing the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-4-carboxamide
- 4-Amino-1-isopropyl-1H-pyrazole-3-carboxamide
- 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
Comparison: Compared to these similar compounds, 3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group. This group imparts additional steric hindrance and electronic effects, which can influence the compound’s reactivity and biological activity. The cyclopropyl group also enhances the compound’s stability and its ability to form stable complexes with metals .
Biological Activity
3-Amino-N-cyclopropyl-1-isopropyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring, which is crucial for its biological activity, particularly in targeting various kinases.
Research indicates that this compound acts primarily as a RET kinase inhibitor . RET (REarranged during Transfection) kinase is implicated in several cancers, including thyroid and lung cancers. The compound demonstrates selectivity against RET mutants, which is crucial for developing targeted cancer therapies .
Inhibition Profile
The compound has been shown to inhibit both wild-type RET and its gatekeeper mutant with IC50 values of 44 nM and 252 nM, respectively. This selectivity was confirmed through global kinase profiling assays involving a panel of 369 kinases, where the compound exhibited exclusive inhibition of RET without affecting other kinases .
Biological Activity in Cell Models
In vitro studies have demonstrated that this compound effectively suppresses the proliferation of Ba/F3 cells transformed with wild-type RET and the V804M mutant. Importantly, it does not affect parental Ba/F3 cells or normal thyroid cells (Nthy ori-3-1), indicating a favorable safety profile .
Structure-Activity Relationships (SAR)
The SAR studies highlight modifications on the pyrazole scaffold that enhance metabolic stability and potency. For instance:
Modification | Effect on Activity | Reference |
---|---|---|
Cyclopropyl group | Increased selectivity for RET | |
Isopropyl substitution | Enhanced metabolic stability |
These modifications are essential for optimizing the compound's pharmacokinetic properties while maintaining its biological efficacy.
Case Studies
Several case studies have demonstrated the therapeutic potential of pyrazole derivatives in cancer treatment:
- Thyroid Cancer : The compound was effective in suppressing growth in thyroid cancer-derived TT cells, showcasing its potential as a therapeutic agent against RET-driven malignancies .
- Kinase Selectivity : In a comparative study with other kinase inhibitors, this compound exhibited superior selectivity and potency against RET compared to other compounds in the same class .
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-6(2)14-5-8(9(11)13-14)10(15)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,11,13)(H,12,15) |
InChI Key |
VCRJLDXTWQHDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NC2CC2 |
Origin of Product |
United States |
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